chemical structure of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
chemical structure of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
This guide details the chemical structure, synthesis, and application of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a critical scaffold in modern kinase inhibitor discovery.
CAS Number: 1368167-04-7 Molecular Formula: C₁₀H₁₄N₄ Molecular Weight: 190.25 g/mol [1]
Part 1: Executive Summary
3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a privileged bicyclic heteroaromatic scaffold used primarily in the development of ATP-competitive kinase inhibitors. Structurally, it consists of a pyridine ring fused to a pyrazole ring (pyrazolo[3,4-b]pyridine), featuring a bulky tert-butyl group at the C3 position and a primary amine at the C5 position.
This specific substitution pattern is designed to exploit the hydrophobic "gatekeeper" pockets of kinases (via the tert-butyl group) while providing a versatile handle (the C5-amine) for further elaboration into urea or amide pharmacophores, which are essential for hydrogen bonding in the hinge region of targets like B-Raf , MNK1/2 , and BTK .
Part 2: Structural Anatomy & Physicochemical Properties
Structural Analysis
The molecule represents a bioisostere of the 7-azaindole and purine systems. Its activity is governed by three distinct zones:
-
The Hinge Binder (Core): The pyrazolo[3,4-b]pyridine nitrogen atoms (N1-H, N7) often interact with the kinase hinge region via hydrogen bonds.
-
The Hydrophobic Anchor (C3-tert-butyl): This bulky aliphatic group fills the hydrophobic pocket adjacent to the ATP binding site, often inducing selectivity by sterically clashing with larger gatekeeper residues in non-target kinases.
-
The Solubilizing/Vector Handle (C5-Amine): Positioned at the "exit vector" of the active site, the amine allows for the attachment of solubilizing tails or moieties that interact with the solvent-exposed regions of the protein.
Physicochemical Data
| Property | Value | Relevance |
| LogP (Calc) | ~2.2 - 2.8 | Indicates moderate lipophilicity; good membrane permeability. |
| TPSA | ~68 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity due to the electron-withdrawing pyrazole fusion. |
| H-Bond Donors | 3 (NH₂, NH) | Critical for hinge binding interactions. |
| H-Bond Acceptors | 3 (N, N, N) | Facilitates water-mediated bridges in crystal structures. |
Part 3: Synthetic Pathways
The synthesis of 3-substituted pyrazolo[3,4-b]pyridines can be approached via two main strategies: annulation of a pyridine onto a pyrazole or annulation of a pyrazole onto a pyridine. For the 3-tert-butyl derivative, the latter (Pyridine-based route) is preferred due to the facile introduction of the bulky ketone.
Retrosynthetic Analysis (DOT Visualization)
Detailed Experimental Protocol
Step 1: Synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylpropan-1-one
-
Reagents: 5-bromo-2-chloronicotinoyl chloride, tert-butylmagnesium chloride (or Cuprate), THF/Ether.
-
Mechanism: Nucleophilic acyl substitution. The steric bulk of the tert-butyl group prevents over-addition to the alcohol.
-
Protocol:
-
Cool a solution of 5-bromo-2-chloronicotinoyl chloride (1.0 eq) in dry THF to -78°C.
-
Add CuCl (0.1 eq) followed by dropwise addition of t-BuMgCl (1.1 eq).
-
Stir for 2 hours, allowing to warm to 0°C.
-
Quality Check: Confirm ketone formation via IR (C=O stretch ~1690 cm⁻¹).
-
Step 2: Cyclization to 5-bromo-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine
-
Reagents: Hydrazine hydrate (excess), Ethanol or n-Butanol.
-
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the 2-chloro group.
-
Protocol:
-
Dissolve the ketone from Step 1 in Ethanol.
-
Add Hydrazine hydrate (5.0 eq).
-
Reflux for 4–6 hours. Monitor TLC for disappearance of ketone.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ethanol.
-
Yield: Typically 70–85%.
-
Step 3: Amination to 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
-
Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, BINAP or Xantphos, Cs₂CO₃, Toluene/Dioxane, followed by Acid Hydrolysis (HCl).
-
Mechanism: Buchwald-Hartwig cross-coupling followed by imine hydrolysis.
-
Protocol:
-
Charge a flask with 5-bromo-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Benzophenone imine (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Add Pd catalyst (5 mol%) and Ligand (10 mol%) in degassed Dioxane.
-
Heat at 100°C for 12 hours under Argon.
-
Cool, filter through Celite, and concentrate.
-
Redissolve residue in THF/2N HCl (1:1) and stir for 1 hour (Hydrolysis).
-
Neutralize with NaOH, extract with EtOAc.
-
Purification: Column chromatography (DCM/MeOH).
-
Part 4: Medicinal Chemistry Applications
This scaffold is a validated "privileged structure" in oncology. The 5-amine serves as a nucleophile to attach "tail" groups that interact with the solvent-exposed regions of the kinase, modulating solubility and pharmacokinetic properties.
Biological Signaling & Mechanism (DOT Visualization)
The following diagram illustrates the role of this scaffold in inhibiting the MAPK pathway (specifically B-Raf and downstream targets).
Structure-Activity Relationship (SAR)
-
3-tert-butyl: Essential for selectivity. Replacing this with a methyl group often leads to a loss of potency against specific kinases (e.g., B-Raf) due to reduced hydrophobic packing.
-
5-Amine: Critical for derivatization. Unsubstituted (5-H) analogs are often inactive or lack the necessary solubility. Conversion of the amine to a sulfonamide or urea dramatically increases potency (IC50 < 10 nM) by engaging the Asp-Phe-Gly (DFG) motif.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral data is expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 1.45 (s, 9H, t-Bu)
-
δ 5.20 (br s, 2H, NH₂, exchangeable)
-
δ 8.15 (d, 1H, Pyridine H-4)
-
δ 8.45 (d, 1H, Pyridine H-6)
-
δ 13.10 (br s, 1H, Pyrazole NH)
-
-
MS (ESI): m/z 191.1 [M+H]⁺.
References
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86174332. Available at: [Link]
-
Ortega, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Chemsrc. CAS 1368167-04-7 Physicochemical Properties. Available at: [Link]
